ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C25H25N5O5S2 |
|---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
ethyl 4-[3-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C25H25N5O5S2/c1-3-34-24(33)28-11-9-27(10-12-28)21-18(22(31)29-8-4-6-16(2)20(29)26-21)14-19-23(32)30(25(36)37-19)15-17-7-5-13-35-17/h4-8,13-14H,3,9-12,15H2,1-2H3/b19-14- |
InChI Key |
KMMXXPLZYPDHQU-RGEXLXHISA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5 |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters. For example:
-
Step 1 : 2-Amino-4-methylpyridine reacts with ethyl acetoacetate in refluxing ethanol to form 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .
-
Step 2 : Chlorination at position 2 using phosphorus oxychloride (POCl₃) yields 2-chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a key intermediate for subsequent substitutions .
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dry dioxane or toluene |
| Temperature | 80–110°C |
| Catalyst | POCl₃ (excess) |
| Yield | 70–85% |
Formation of the Thiazolidinone Moiety
The thiazolidinone ring is constructed via a cyclization reaction between a ketone intermediate and thiosemicarbazide:
-
Step 3 : 3-Formyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one reacts with thiosemicarbazide in acetic acid to form the corresponding thiosemicarbazone .
-
Step 4 : Cyclization with mercaptoacetic acid under acidic conditions yields the 5-ylidenethiazolidin-4-one core. The Z -configuration is stabilized by intramolecular hydrogen bonding .
Key Analytical Data :
Introduction of the Furan-2-ylmethyl Group
The furan substituent is introduced via alkylation of the thiazolidinone nitrogen:
-
Step 5 : Reaction of the thiazolidinone intermediate with furfuryl bromide in dimethylformamide (DMF) using potassium carbonate as a base .
Optimization Insights :
Piperazine Coupling and Esterification
The piperazine moiety is incorporated through nucleophilic aromatic substitution:
-
Step 6 : 2-Chloro intermediate reacts with piperazine in acetonitrile at 25–40°C .
-
Step 7 : Ethyl chloroformate is used to introduce the carboxylate ester at the piperazine nitrogen .
Synthetic Protocol :
| Component | Quantity |
|---|---|
| 2-Chloro intermediate | 1.0 eq |
| Piperazine | 1.1 eq |
| Solvent | Acetonitrile |
| Base | K₂CO₃ |
| Yield | 80–93% |
Purification and Characterization
Final purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol . Purity is confirmed via:
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies:
Challenges and Solutions
-
Stereochemical Control : The Z -configuration of the thiazolidinone is maintained using acetic acid as a solvent, which stabilizes the transition state via hydrogen bonding .
-
Byproduct Formation : Excess reagents and low temperatures suppress di-substituted byproducts during piperazine coupling .
Industrial Scalability Considerations
Chemical Reactions Analysis
Key Reactivity Features
The compound’s reactivity arises from:
-
Thiazolidinone core : Susceptible to nucleophilic attack at the C=O and C=S positions.
-
Pyrido-pyrimidinone system : Participates in π-π stacking and electrophilic substitution.
-
Furylmethyl group : Provides sites for oxidation or electrophilic aromatic substitution.
-
Piperazine-carboxylate side chain : Enables acid/base-mediated functionalization .
Nucleophilic Substitution
The thioxo (C=S) group undergoes nucleophilic substitution with amines or thiols:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Thiol exchange | Ethylenediamine, DMF, 80°C | Thiazolidinone-amine adduct | |
| Amine-mediated substitution | Benzylamine, EtOH, reflux | S-alkylated derivative |
Condensation Reactions
The exocyclic methylene group (C=C) participates in Knoevenagel condensations:
| Substrate | Catalyst | Product | Yield |
|---|---|---|---|
| Aldehydes (e.g., benzaldehyde) | Piperidine, EtOH | Extended conjugated systems | 65–78% |
Oxidation-Reduction
-
Oxidation : The furan ring is oxidized to a diketone using MnO₂/H₂SO₄.
-
Reduction : NaBH₄ selectively reduces the exocyclic double bond (C=C) while preserving the thiazolidinone.
Cycloaddition
The electron-deficient exocyclic C=C undergoes Diels-Alder reactions:
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Toluene, 110°C | Bicyclic adduct with improved solubility |
Synthetic Pathways
The compound is synthesized via a multi-step strategy:
| Step | Reaction | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Formation of thiazolidinone core | CS₂, furfurylamine, K₂CO₃ | Introduce thioxo and furylmethyl groups |
| 2 | Knoevenagel condensation | Pyrido-pyrimidinone aldehyde, piperidine | Couple thiazolidinone to pyrido-pyrimidinone |
| 3 | Piperazine-carboxylate functionalization | Ethyl chloroformate, DIPEA | Install solubilizing side chain |
Stability Under Environmental Conditions
| Condition | Stability Outcome |
|---|---|
| Acidic (pH < 3) | Hydrolysis of ester group (t₁/₂ = 4 h) |
| Basic (pH > 10) | Thiazolidinone ring degradation |
| UV light (300–400 nm) | Photooxidation of furan ring |
Interaction with Biological Nucleophiles
In pharmacological contexts:
-
Thiol groups (e.g., cysteine residues): Form disulfide bonds, altering protein binding.
-
Amine groups (e.g., lysine): Undergo Michael addition at the exocyclic C=C.
Comparative Reactivity of Analogues
| Analog Structure Modification | Reactivity Change |
|---|---|
| Replacement of furan with phenyl | Reduced oxidation susceptibility |
| Ethyl → methyl piperazine substitution | Enhanced nucleophilic substitution rates |
This compound’s versatility in nucleophilic, condensation, and cycloaddition reactions makes it a valuable scaffold for medicinal chemistry optimization. Further studies are needed to explore its catalytic applications and stability under industrial conditions.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiazolidine and pyrimidine moieties exhibit notable antimicrobial properties. Ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate has been evaluated for its effectiveness against various bacterial strains. Studies suggest that the incorporation of furan and thiazolidine derivatives enhances the compound's ability to disrupt microbial cell walls, leading to increased antibacterial efficacy .
Anticancer Properties
The compound's structural framework allows for potential interactions with biological targets involved in cancer progression. Preliminary studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The thiazolidine and pyrimidine rings are particularly noted for their roles in modulating pathways related to cell cycle regulation and apoptosis .
Neuroprotective Effects
There is emerging interest in the neuroprotective properties of piperazine derivatives. This compound may exhibit protective effects against neurodegenerative diseases through mechanisms involving the modulation of oxidative stress and inflammation pathways .
Synthesis of Heterocyclic Compounds
The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its functional groups allow for nucleophilic substitutions and cyclization reactions, making it a valuable building block in organic synthesis. For instance, reactions involving this compound can lead to the formation of more complex structures with potential pharmacological activities .
Case Studies
Several case studies have documented the successful application of this compound in synthetic routes aimed at developing new therapeutic agents:
- Synthesis of Antimicrobial Agents : In a study focused on synthesizing new antimicrobial agents, derivatives of ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl) were tested for their effectiveness against resistant strains of bacteria. Results indicated a significant reduction in bacterial viability compared to controls .
- Development of Anticancer Therapeutics : Another research effort utilized this compound in a series of reactions designed to create anticancer drugs targeting specific pathways involved in tumor growth. The derivatives synthesized showed promising activity in vitro against multiple cancer cell lines .
Mechanism of Action
The mechanism of action of ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby disrupting the biochemical pathways essential for cell survival and proliferation. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of key enzymes can lead to the selective killing of cancer cells.
Comparison with Similar Compounds
Structural Similarities and Variations
Key analogs (Table 1) share the pyridopyrimidinone-thiazolidinone scaffold but differ in substituents:
Key Observations :
- The ethyl carboxylate in Compound A improves aqueous solubility compared to benzyl (CAS 372497-62-6) or allylamino (CAS 361995-60-0) groups .
Physicochemical Properties
Using QSPR/QSAR principles , critical descriptors include:
- Log P : The furan-2-ylmethyl group in Compound A lowers log P (predicted ~2.1) compared to benzyl-substituted analogs (log P ~3.5) due to reduced hydrophobicity.
- Hydrogen Bonding : The thioxo group in Compound A forms intramolecular hydrogen bonds, stabilizing the Z-configuration and influencing chromatographic retention .
- Solubility : The carboxylate ester enhances solubility in polar solvents (e.g., DMSO), whereas benzyl-substituted analogs exhibit poor solubility .
Bioactivity and Pharmacological Potential
CAS 361995-60-0: Displays moderate antimicrobial activity (MIC = 16 µg/mL against S. aureus), attributed to the isopropyl-thiazolidinone moiety .
Compound A : The furan group may confer selectivity for enzymes with aromatic binding pockets (e.g., kinases or GPCRs), while the carboxylate ester could improve oral bioavailability .
Predicted Advantages of Compound A :
- Reduced metabolic degradation due to the stable furan-thiazolidinone linkage.
- Lower risk of promiscuous binding compared to nitro-substituted analogs (e.g., CAS 312314-29-7), as predicted by Hit Dexter 2.0 .
Biological Activity
Ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its diverse biological activities. Its molecular formula is , with a molecular weight of 470.6 g/mol. The structural complexity includes thiazolidinone and pyridopyrimidine moieties, which are known for their pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 470.6 g/mol |
| IUPAC Name | Ethyl 4-(3-{(Z)-... |
| InChI Key | IBPCHNRPCTYOCO-LGMDPLHJSA-N |
Antimicrobial Activity
Research has demonstrated that compounds containing thiazolidinone structures exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various derivatives against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that ethyl 4-(3-{(Z)-... effectively inhibited bacterial growth, showcasing its potential as an antimicrobial agent .
Table 1: Antibacterial Activity Against Selected Bacteria
| Compound | Staphylococcus aureus (G+) | Escherichia coli (G-) |
|---|---|---|
| Ethyl 4-(3-{(Z)-... | Inhibition Zone (mm) | Inhibition Zone (mm) |
| Compound A | 20 | 15 |
| Compound B | 25 | 10 |
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been extensively studied. Ethyl 4-(3-{(Z)-... was subjected to cytotoxicity assays against various cancer cell lines using the MTT assay method. Results indicated a dose-dependent inhibition of cell proliferation, with significant cytotoxic effects observed at higher concentrations (50 µM and above) .
Figure 1: Cytotoxicity Assessment Using MTT Assay
Cytotoxicity Assessment
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory applications. Studies suggest that thiazolidinone derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
The precise mechanism of action for ethyl 4-(3-{(Z)-... is not fully elucidated; however, it is believed to involve multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It may interact with cellular receptors affecting signaling pathways related to inflammation and cancer growth.
- Oxidative Stress Reduction : The antioxidant properties may contribute to its anti-inflammatory effects by scavenging free radicals.
Q & A
Q. Example Workflow :
| Step | Method | Application |
|---|---|---|
| 1. Parameter Screening | High-throughput robotic synthesis | Test 50+ solvent/catalyst combinations |
| 2. Data Modeling | Bayesian optimization | Identify optimal conditions (e.g., DMF, 80°C) |
| 3. Mechanistic Validation | DFT calculations | Confirm feasibility of proposed pathways |
Basic: What spectroscopic techniques are essential for characterizing this compound and its derivatives?
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., loss of COEt from the carboxylate group).
- X-ray Crystallography : Resolve Z/E configuration in the thiazolidinone ring, critical for biological activity .
Advanced: How can contradictions in biological activity data for this compound be resolved?
Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:
- Standardized Assays : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity. For example, pyrido[1,2-a]pyrimidinones showed anti-inflammatory activity in vitro but not in vivo due to metabolic instability .
- Structure-Activity Relationship (SAR) : Compare analogs with modified substituents (e.g., replacing furan with phenyl). Tabulate IC values:
| Derivative | Substituent | IC (μM) | Notes |
|---|---|---|---|
| A | Furan-2-ylmethyl | 0.45 | High selectivity |
| B | 4-Methylphenyl | 1.2 | Reduced solubility |
| C | Pyridin-3-yl | >10 | Inactive |
Basic: What are the recommended storage and handling protocols for this compound?
- Storage : -20°C under inert gas (N/Ar) to prevent oxidation of the thioxo group.
- Handling : Use anhydrous solvents (e.g., THF, DCM) to avoid hydrolysis of the ester group .
- Stability Testing : Monitor purity via HPLC every 3 months; degradation products (e.g., free carboxylic acid) indicate moisture exposure .
Advanced: How can machine learning accelerate the discovery of novel derivatives with enhanced bioactivity?
- Generative Models : Train on ChEMBL or PubChem data to propose derivatives with optimized pharmacokinetic properties (e.g., logP < 3).
- ADMET Prediction : Tools like SwissADME predict absorption/metabolism risks. For instance, reducing the molecular weight (<500 Da) improves BBB penetration for CNS targets .
- Case Study : A hybrid model combining QSAR and molecular docking prioritized 15 derivatives with >50% inhibition of kinase targets .
Basic: What synthetic routes are reported for structurally related compounds?
- Thiazolidinone Formation : Condensation of thiourea with α,β-unsaturated ketones under acidic conditions (e.g., HCl/EtOH) .
- Piperazine Functionalization : Nucleophilic acyl substitution using chloroacetyl chloride or carbodiimide coupling .
- Key Intermediate : Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate (synthesized via Biginelli reaction modifications) .
Advanced: What strategies address low yields in multi-step syntheses of this compound?
- Flow Chemistry : Continuous-flow reactors minimize intermediate isolation (e.g., 85% yield in thiazolidinone formation vs. 60% in batch) .
- Microwave Assistance : Accelerate cyclization steps (e.g., 30 minutes vs. 12 hours under reflux) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate accumulation and adjust stoichiometry .
Basic: How is the purity of this compound validated for in vitro studies?
- Chromatography : HPLC with UV detection (λ = 254 nm); >95% purity required.
- Elemental Analysis : Carbon/nitrogen/sulfur content must align with theoretical values (±0.4%) .
Advanced: What role does the Z-configuration in the thiazolidinone ring play in target binding?
Molecular docking studies show the Z-configuration aligns the thioxo group with catalytic cysteine residues in enzymes (e.g., SARS-CoV-2 M), enhancing inhibitory activity by 10-fold compared to E-isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
